molecular formula C16H22ClNO2 B2910953 4-[2-methyl-3-(piperidin-1-yl)propanoyl]benzaldehyde hydrochloride CAS No. 2567503-49-3

4-[2-methyl-3-(piperidin-1-yl)propanoyl]benzaldehyde hydrochloride

Cat. No.: B2910953
CAS No.: 2567503-49-3
M. Wt: 295.81
InChI Key: DECSBBDBTSQSSG-UHFFFAOYSA-N
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Description

4-[2-methyl-3-(piperidin-1-yl)propanoyl]benzaldehyde hydrochloride is a versatile compound used in various scientific research fields. Its unique structure allows for diverse applications, making it an invaluable tool in pharmaceuticals, organic synthesis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-methyl-3-(piperidin-1-yl)propanoyl]benzaldehyde hydrochloride typically involves the formation of the piperidine ring followed by the introduction of the benzaldehyde moiety. Common synthetic routes include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Aldehyde Introduction: Introduction of the benzaldehyde group via cross-coupling reactions.

Industrial Production Methods

Industrial production methods often employ multi-step synthesis involving:

    Hydrogenation: Reduction of nitro compounds to amines.

    Cyclization: Formation of the piperidine ring.

    Functionalization: Introduction of the benzaldehyde group.

Chemical Reactions Analysis

Types of Reactions

4-[2-methyl-3-(piperidin-1-yl)propanoyl]benzaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of aldehyde to carboxylic acid.

    Reduction: Reduction of aldehyde to alcohol.

    Substitution: Substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: 4-(2-Methyl-3-piperidin-1-ylpropanoyl)benzoic acid.

    Reduction: 4-(2-Methyl-3-piperidin-1-ylpropanoyl)benzyl alcohol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-[2-methyl-3-(piperidin-1-yl)propanoyl]benzaldehyde hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis.

    Biology: Studying biological pathways and interactions.

    Medicine: Development of pharmaceutical compounds.

    Industry: Used in the synthesis of complex molecules for industrial applications

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The benzaldehyde moiety can undergo further chemical modifications, enhancing its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-3-piperidin-1-ylpropanoyl)benzoic acid
  • 4-(2-Methyl-3-piperidin-1-ylpropanoyl)benzyl alcohol
  • N-benzyl piperidines

Uniqueness

4-[2-methyl-3-(piperidin-1-yl)propanoyl]benzaldehyde hydrochloride stands out due to its unique combination of the piperidine ring and benzaldehyde moiety, allowing for diverse chemical reactions and applications in various fields .

Properties

IUPAC Name

4-(2-methyl-3-piperidin-1-ylpropanoyl)benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-13(11-17-9-3-2-4-10-17)16(19)15-7-5-14(12-18)6-8-15;/h5-8,12-13H,2-4,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECSBBDBTSQSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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